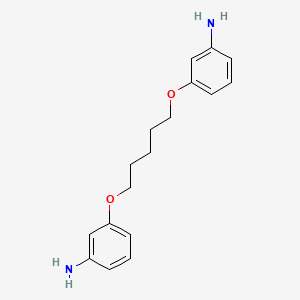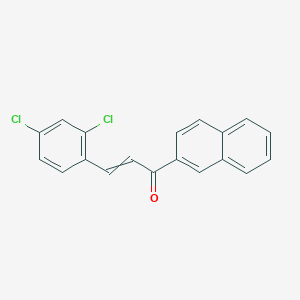
3-(2,4-Dichlorophenyl)-1-(naphthalen-2-yl)prop-2-en-1-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-(2,4-dichlorophenyl)-1-(2-naphthyl)prop-2-en-1-one is an organic compound that belongs to the class of chalcones Chalcones are aromatic ketones with two phenyl rings that are connected by a three-carbon α,β-unsaturated carbonyl system
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3-(2,4-dichlorophenyl)-1-(2-naphthyl)prop-2-en-1-one typically involves the Claisen-Schmidt condensation reaction. This reaction is a base-catalyzed aldol condensation between an aromatic aldehyde and an aromatic ketone. The general procedure is as follows:
Starting Materials: 2,4-dichlorobenzaldehyde and 2-acetylnaphthalene.
Catalyst: A base such as sodium hydroxide or potassium hydroxide.
Solvent: Ethanol or methanol is commonly used as the solvent.
Reaction Conditions: The reaction mixture is stirred at room temperature or slightly elevated temperatures (around 40-50°C) for several hours.
The reaction proceeds as follows:
2,4-dichlorobenzaldehyde+2-acetylnaphthaleneNaOH3-(2,4-dichlorophenyl)-1-(2-naphthyl)prop-2-en-1-one
Industrial Production Methods
In an industrial setting, the synthesis of 3-(2,4-dichlorophenyl)-1-(2-naphthyl)prop-2-en-1-one can be scaled up by optimizing the reaction conditions, such as using continuous flow reactors to improve yield and efficiency. The use of automated systems for precise control of temperature, pH, and reaction time can further enhance the production process.
Análisis De Reacciones Químicas
Types of Reactions
3-(2,4-dichlorophenyl)-1-(2-naphthyl)prop-2-en-1-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding epoxides or other oxidized derivatives.
Reduction: Reduction reactions can convert the α,β-unsaturated carbonyl system to saturated ketones or alcohols.
Substitution: The aromatic rings can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide (H₂O₂) or m-chloroperbenzoic acid (m-CPBA) can be used under mild conditions.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or sodium borohydride (NaBH₄) in ethanol.
Substitution: Halogenation using bromine (Br₂) or nitration using nitric acid (HNO₃) and sulfuric acid (H₂SO₄).
Major Products Formed
Oxidation: Epoxides or hydroxylated derivatives.
Reduction: Saturated ketones or alcohols.
Substitution: Halogenated or nitrated aromatic compounds.
Aplicaciones Científicas De Investigación
3-(2,4-dichlorophenyl)-1-(2-naphthyl)prop-2-en-1-one has several scientific research applications, including:
Chemistry: Used as a precursor in the synthesis of more complex organic molecules and as a reagent in various organic reactions.
Biology: Studied for its potential biological activities, such as antimicrobial, anti-inflammatory, and anticancer properties.
Medicine: Investigated for its potential therapeutic effects and as a lead compound in drug discovery.
Industry: Utilized in the development of new materials, dyes, and polymers.
Mecanismo De Acción
The mechanism of action of 3-(2,4-dichlorophenyl)-1-(2-naphthyl)prop-2-en-1-one involves its interaction with specific molecular targets and pathways. The compound’s α,β-unsaturated carbonyl system can act as a Michael acceptor, allowing it to form covalent bonds with nucleophilic sites on proteins and enzymes. This interaction can modulate the activity of these biomolecules, leading to various biological effects.
Comparación Con Compuestos Similares
Similar Compounds
3-(2,4-dichlorophenyl)-1-phenylprop-2-en-1-one: Similar structure but lacks the naphthyl group.
3-(4-chlorophenyl)-1-(2-naphthyl)prop-2-en-1-one: Similar structure but has only one chlorine atom.
3-(2,4-dichlorophenyl)-1-(4-methoxyphenyl)prop-2-en-1-one: Similar structure but has a methoxy group instead of the naphthyl group.
Uniqueness
3-(2,4-dichlorophenyl)-1-(2-naphthyl)prop-2-en-1-one is unique due to the presence of both the 2,4-dichlorophenyl and 2-naphthyl groups, which confer distinct chemical and biological properties
Propiedades
Número CAS |
52601-59-9 |
|---|---|
Fórmula molecular |
C19H12Cl2O |
Peso molecular |
327.2 g/mol |
Nombre IUPAC |
3-(2,4-dichlorophenyl)-1-naphthalen-2-ylprop-2-en-1-one |
InChI |
InChI=1S/C19H12Cl2O/c20-17-9-7-14(18(21)12-17)8-10-19(22)16-6-5-13-3-1-2-4-15(13)11-16/h1-12H |
Clave InChI |
LKRCMMSGFQSAPC-UHFFFAOYSA-N |
SMILES isomérico |
C1=CC=C2C=C(C=CC2=C1)C(=O)/C=C/C3=C(C=C(C=C3)Cl)Cl |
SMILES canónico |
C1=CC=C2C=C(C=CC2=C1)C(=O)C=CC3=C(C=C(C=C3)Cl)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


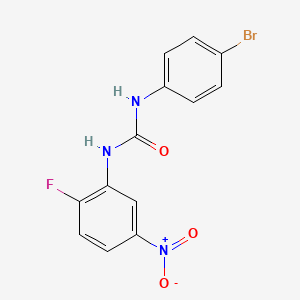


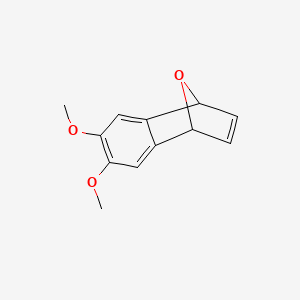

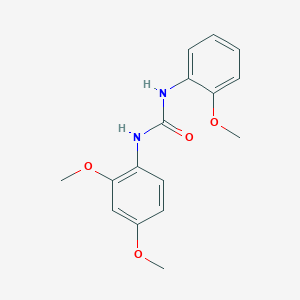
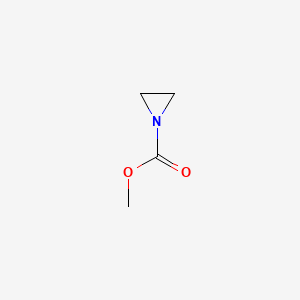
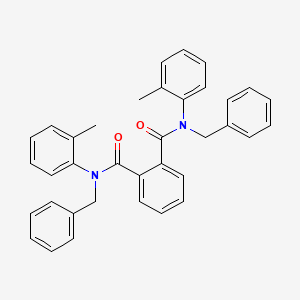
![N'-[(E)-1,3-benzodioxol-5-ylmethylidene]-2-phenoxyacetohydrazide](/img/structure/B11953444.png)


![N-{1-[({[4-(acetylamino)phenyl]amino}carbonothioyl)amino]-2,2,2-trichloroethyl}-3,4-dimethoxybenzamide](/img/structure/B11953473.png)

